molecular formula C14H10ClNO3 B14750699 2-(2-Amino-3-chlorobenzoyl)benzoic acid CAS No. 85-51-8

2-(2-Amino-3-chlorobenzoyl)benzoic acid

Cat. No.: B14750699
CAS No.: 85-51-8
M. Wt: 275.68 g/mol
InChI Key: ZYRXOBYPDLSHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-3-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzoic acid and features both amino and chloro substituents on the benzoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Amino-3-chlorobenzoyl)benzoic acid involves the hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid using Raney nickel as a catalyst. The reaction is carried out in an organic solvent under a hydrogen atmosphere for 1-5 hours . Another method involves the reaction of 2,3-dichlorobenzoic acid with ammonia gas in the presence of copper(I) chloride at high temperatures and pressures .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-chlorobenzoyl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrogenation: Raney nickel and hydrogen gas are commonly used for the reduction of nitro groups.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to substitute the chloro group.

Major Products

    Aminobenzoic Acids: Reduction of the nitro group results in the formation of aminobenzoic acids.

    Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-3-chlorobenzoyl)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications such as antiviral research and peptide synthesis.

Properties

CAS No.

85-51-8

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

2-(2-amino-3-chlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H10ClNO3/c15-11-7-3-6-10(12(11)16)13(17)8-4-1-2-5-9(8)14(18)19/h1-7H,16H2,(H,18,19)

InChI Key

ZYRXOBYPDLSHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)N)C(=O)O

Origin of Product

United States

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